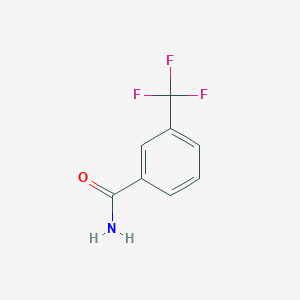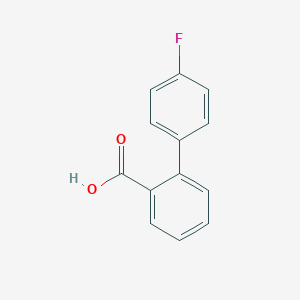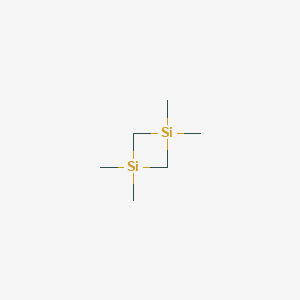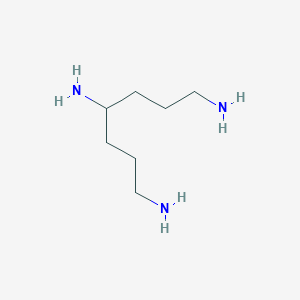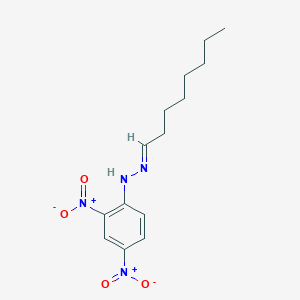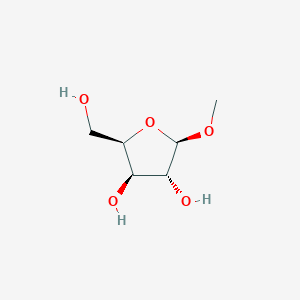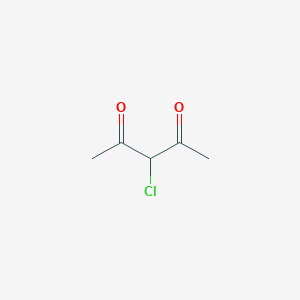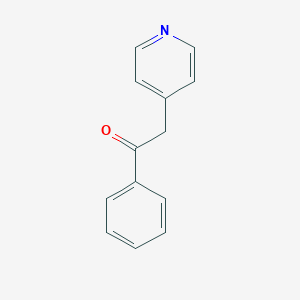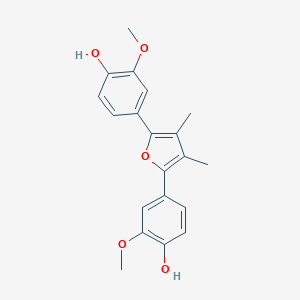
2-Butene, 1-methoxy-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of alkene with a methoxy group attached to the second carbon of the butene chain. The (E)-designation indicates that the higher priority groups on either side of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butene, 1-methoxy-, (2E)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-butanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired product .
Industrial Production Methods
Industrial production of 2-Butene, 1-methoxy-, (2E)- typically involves the catalytic dehydration of 2-butanone in the presence of methanol. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 1-methoxy-, (2E)- undergoes various chemical reactions, including:
Addition Reactions: It can participate in electrophilic addition reactions with halogens such as bromine and chlorine, forming vicinal dihalides.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products Formed
Halogenation: Vicinal dihalides.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butene, 1-methoxy-, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butene, 1-methoxy-, (2E)- in chemical reactions involves the interaction of its double bond with various reagents. For example, in halogenation reactions, the π-electrons of the double bond interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-Butene, 1-methoxy-: The (Z)-isomer has the higher priority groups on the same side of the double bond.
2-Butene, 2-methoxy-: This compound has the methoxy group attached to the second carbon but differs in the position of the double bond.
Uniqueness
2-Butene, 1-methoxy-, (2E)- is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. The (E)-configuration often leads to different stereochemical outcomes compared to its (Z)-isomer .
Propriétés
Numéro CAS |
10034-14-7 |
|---|---|
Formule moléculaire |
C5H10O |
Poids moléculaire |
86.13 g/mol |
Nom IUPAC |
1-methoxybut-2-ene |
InChI |
InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3 |
Clé InChI |
LQBZMLRJLRSDNW-UHFFFAOYSA-N |
SMILES isomérique |
C/C=C/COC |
SMILES |
CC=CCOC |
SMILES canonique |
CC=CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
